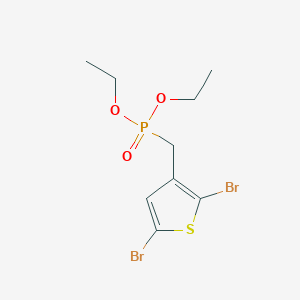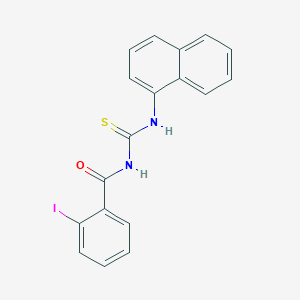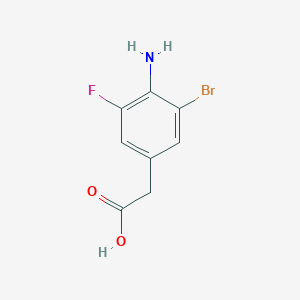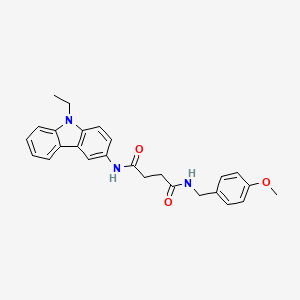
N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a naphthalene ring substituted with a methoxy group and a dimethylphenyl group attached to the imine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” typically involves the condensation reaction between an aldehyde or ketone and an amine. In this case, the starting materials would be 2-methoxynaphthaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.
Reduction: The imine can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.
Mécanisme D'action
The mechanism of action of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)-1-(2-hydroxynaphthalen-1-yl)methanimine
- N-(2,4-dimethylphenyl)-1-(2-ethoxynaphthalen-1-yl)methanimine
- N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-2-yl)methanimine
Uniqueness
“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” is unique due to the specific substitution pattern on the naphthalene ring and the presence of the methoxy group
Propriétés
Numéro CAS |
5314-63-6 |
|---|---|
Formule moléculaire |
C20H19NO |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO/c1-14-8-10-19(15(2)12-14)21-13-18-17-7-5-4-6-16(17)9-11-20(18)22-3/h4-13H,1-3H3 |
Clé InChI |
LSTRGIANMXIYSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)


![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)


![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)

![Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate](/img/structure/B12448545.png)
![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)

